2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine
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Overview
Description
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides . The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor . The final step involves the coupling of the thiazole and piperidine rings with the pyridine moiety, often through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-({1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine: Similar structure but with an amino group on the thiazole ring.
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-ethylpyridine: Similar structure but with an ethyl group on the pyridine ring.
Uniqueness
The unique combination of the thiazole, piperidine, and pyridine rings in 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C19H25N3OS |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C19H25N3OS/c1-14-4-2-6-18(20-14)23-12-15-5-3-9-22(10-15)11-17-13-24-19(21-17)16-7-8-16/h2,4,6,13,15-16H,3,5,7-12H2,1H3 |
InChI Key |
DKBRGNAQJLOYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=CSC(=N3)C4CC4 |
Origin of Product |
United States |
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